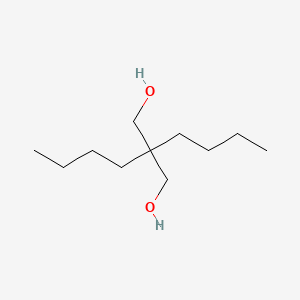

2,2-Dibutylpropane-1,3-diol

描述

Contextual Significance in Contemporary Organic Synthesis and Materials Research

2,2-Dibutylpropane-1,3-diol, a derivative of neopentyl glycol, has emerged as a valuable building block in the development of advanced materials. Its unique structure, featuring a quaternary carbon atom substituted with two butyl groups and two hydroxymethyl groups, imparts specific properties to the polymers derived from it. The presence of the bulky butyl groups enhances hydrophobicity and can influence the flexibility and thermal stability of polymeric structures. vulcanchem.com

In the realm of materials research, this compound has been specifically investigated for its role in creating "smart" polymers, such as self-healing polyurethanes. acs.orgresearchgate.net Research has shown that incorporating this diol into polyurethane chains can regulate the polymer's chain dynamics and crystallization behavior. acs.orgresearchgate.net This control over the material's microstructure is crucial for achieving desirable mechanical properties and intrinsic self-healing capabilities. acs.orgresearchgate.net For instance, polyurethanes synthesized from this compound and hexamethylene diisocyanate have demonstrated an optimal balance between toughness and the ability to self-heal at near-ambient temperatures, a property attributed to the plasticizing effect of the butyl side chains which hinders excessive crystallization. researchgate.net

From the perspective of organic synthesis, this compound is a member of the 2,2-disubstituted-1,3-propanediol family, which are significant targets in asymmetric synthesis. nih.gov The synthesis of this compound can be achieved through the reduction of diethyl 2,2-dibutylmalonate. cymitquimica.com The prochiral nature of 2,2-disubstituted-1,3-propanediols makes them ideal substrates for desymmetrization reactions, a powerful strategy for creating chiral molecules with a quaternary stereocenter. researchgate.netnih.gov The development of catalytic methods for the enantioselective functionalization of these diols is an active area of academic research, offering pathways to valuable, optically enriched building blocks for pharmaceuticals and other complex molecules. acs.orgdicp.ac.cn

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24765-57-9 |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| Appearance | Solid |

| Melting Point | 41-43 °C |

| Boiling Point | 125-130 °C at 1 mmHg |

| Flash Point | 113 °C (closed cup) |

Data sourced from multiple chemical suppliers and databases.

General Overview of Dihydroxy Alcohol Chemistry within Academic Discourse

Dihydroxy alcohols, or diols, are a fundamental class of organic compounds characterized by the presence of two hydroxyl (-OH) groups. Their chemistry is a cornerstone of organic synthesis and polymer science. The relative position of the hydroxyl groups (e.g., 1,2-diols, 1,3-diols, 1,4-diols) dictates their reactivity and applications. 1,3-diols, the class to which this compound belongs, are particularly prevalent motifs in many polyketide natural products. researchgate.net

The academic discourse surrounding dihydroxy alcohols is rich and varied, with several key areas of focus:

Stereoselective Synthesis: A major challenge and area of intense research is the stereoselective synthesis of diols, particularly 1,3-diols. Numerous methods have been developed, including asymmetric hydrogenation, diastereoselective reductions, and enzymatic desymmetrization. researchgate.netrsc.org Biocatalysis, for instance, has emerged as a powerful tool for preparing enantiomerically pure 1,3-diols through the reduction of β-hydroxy ketones or the desymmetrization of meso-1,3-diols. rsc.org

Functionalization and Derivatization: The selective functionalization of one hydroxyl group in the presence of another is a persistent challenge due to their similar reactivity. rsc.org Recent progress in organocatalysis, employing borinic acid, nitrogen-based, and phosphorus-based catalysts, has enabled highly regioselective acylation, alkylation, and other transformations under mild conditions. rsc.org For example, C₂-symmetric chiral borinic acids have been shown to be effective catalysts for the enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. nih.gov

Polymer Chemistry: Diols are essential monomers in the synthesis of polyesters and polyurethanes. google.com The structure of the diol has a profound impact on the properties of the resulting polymer. For example, the incorporation of dihydroxy alcohols into sodium carboxymethylcellulose solutions has been shown to significantly affect the rheological properties of the resulting mixture. acs.org In the context of energetic materials, diols such as 2,2-dinitropropane-1,3-diol (B1619563) have been used to create polyurethanes with specific thermal and energetic properties. researchgate.netfraunhofer.de

Catalytic Desymmetrization: Prochiral diols are ideal substrates for catalytic desymmetrization, a strategy that allows for the creation of chiral building blocks from achiral starting materials. researchgate.net This approach is particularly valuable for generating molecules with all-carbon quaternary stereocenters, which are challenging to construct using other methods. nih.gov Both metal-based catalysts, such as gold(I) complexes, and organocatalysts have been successfully employed in the intramolecular desymmetrization of 1,3-diols. nih.govscispace.com

Table 2: Research Highlights in Dihydroxy Alcohol Chemistry

| Research Area | Key Findings |

|---|---|

| Stereoselective Synthesis | Development of biocatalytic methods for producing chiral syn/anti-1,3-diols from prochiral dicarbonyl compounds. rsc.org |

| Organocatalysis | Use of chiral borinic acid catalysts for the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. nih.gov |

| Polymer Modification | The type of dihydroxy alcohol used as a solvent significantly influences the viscoelastic properties of sodium carboxymethylcellulose solutions. acs.org |

| Asymmetric Synthesis | Gold(I)-catalyzed enantioselective intramolecular hydroalkoxylation of allenes for the desymmetrization of 1,3-diols. nih.govscispace.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dibutylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMJOSRCBAXSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399110 | |

| Record name | 2,2-dibutylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24765-57-9 | |

| Record name | 2,2-dibutylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dibutylpropane 1,3 Diol

Precursor-Based Synthetic Routes

A common and effective strategy for synthesizing 2,2-dibutylpropane-1,3-diol relies on the initial construction of a suitable precursor, which is then converted to the final diol product. This approach allows for controlled introduction of the desired butyl groups.

Diethyl 2,2-Dibutylmalonate as a Key Synthetic Intermediate.ontosight.aibenchchem.com

Diethyl 2,2-dibutylmalonate serves as a crucial building block in the synthesis of this compound. Its structure, featuring a central carbon atom bonded to two butyl groups and two carboxylate functionalities, is ideal for subsequent reductive transformations to the target diol.

The synthesis of diethyl 2,2-dibutylmalonate is typically accomplished through the dialkylation of diethyl malonate. libretexts.org This well-established method involves the sequential addition of two butyl groups to the α-carbon of the malonic ester.

The process begins with the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org This enolate then undergoes a nucleophilic substitution reaction (SN2) with a butyl halide, typically 1-bromobutane (B133212) or 1-iodobutane, to introduce the first butyl group. chemicalbook.com This process can be repeated with a second equivalent of the base and butyl halide to yield the desired diethyl 2,2-dibutylmalonate. sciencemadness.org The use of a base like sodium hydride in a solvent such as dimethylformamide (DMF) has been reported to give a high yield of 97% for this dialkylation. researchgate.net

| Reactants | Reagents | Solvent | Yield | Reference |

| Diethyl malonate, n-bromobutane | Sodium hydride (NaH) | Dimethylformamide (DMF) | 97% | researchgate.net |

| Diethyl malonate, bromobutane | Sodium ethoxide | Not specified | High | |

| Diethyl allylmalonate, n-butyl bromide | Sodium ethylate | Diethyl carbonate | 87% | google.com |

It is important to note that the choice of alkyl halide is generally restricted to primary or methyl halides for effective SN2 reactions, as secondary and tertiary halides tend to undergo elimination reactions instead. libretexts.org

Once diethyl 2,2-dibutylmalonate is obtained, the next critical step is the reduction of its two ester groups to the corresponding primary alcohols, yielding this compound. This transformation can be achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent widely used for the conversion of esters to primary alcohols. biotrend.comnumberanalytics.com The reaction involves the nucleophilic attack of hydride ions (H⁻) from LiAlH4 on the carbonyl carbons of the ester groups in diethyl 2,2-dibutylmalonate. numberanalytics.com This process is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.combyjus.com An excess of LiAlH4 is generally used to ensure complete reduction. byjus.com The reaction mixture is typically cooled, and the excess reagent is carefully quenched during the workup procedure. byjus.com

Samarium(II) iodide (SmI2) is another effective single-electron transfer reagent that can be employed for the reduction of various functional groups, including esters. wikipedia.orgthieme-connect.de The reactivity of SmI2 can be fine-tuned by using additives. acs.org While it is a versatile reducing agent, its application in the direct reduction of dialkyl malonates to diols is less commonly detailed in readily available literature compared to the more conventional LiAlH4 method. However, SmI2 is known to mediate the reductive cleavage of α-heterosubstituted carbonyl compounds. sbq.org.br This reagent is capable of reducing a wide array of functional groups under mild conditions. thieme-connect.de

Reductive Transformations of Diethyl 2,2-Dibutylmalonate

Lithium Aluminum Hydride Reduction Protocols

Catalyst Systems in this compound Synthesis

While the primary synthetic route described involves stoichiometric reagents, catalysis can play a role in related transformations. For instance, in the alkylation of diethyl malonate, phase-transfer catalysts such as tetraalkylammonium salts can be employed in the presence of a base like potassium carbonate to facilitate the reaction between the aqueous and organic phases. google.com

Furthermore, the synthesis of other 2,2-disubstituted-1,3-propanediols has been achieved through catalytic hydrogenation of the corresponding hydroxyaldehydes, which are formed from aldol (B89426) reactions. helsinki.figoogle.com For example, the synthesis of 2,2-dimethylpropane-1,3-diol can be catalyzed by tertiary amines. google.com While not directly applied to the dibutyl derivative in the provided context, these catalytic approaches highlight alternative strategies that could potentially be adapted. Additionally, chiral borinic acids have been developed as highly efficient catalysts for the enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols, which is a key transformation for producing chiral diols with a quaternary stereocenter. acs.orgorganic-chemistry.orgresearchgate.netnih.gov

Role of Bases and Crown Ethers in Alkylation Steps

The initial step in the synthesis is the deprotonation of diethyl malonate, which possesses an acidic α-carbon, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an S_N2 reaction with an alkyl halide, such as 1-bromobutane. To achieve the desired 2,2-disubstitution, this process must be performed sequentially.

A strong base is required to completely deprotonate the malonic ester. Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic choice, as the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification reactions. The reaction proceeds by first adding one equivalent of the base to form the mono-alkylated product, diethyl butylmalonate. A second equivalent of a strong base, often sodium hydride (NaH), is then used to deprotonate the mono-substituted ester, followed by the addition of a second equivalent of 1-bromobutane to yield diethyl 2,2-dibutylmalonate.

In certain systems, phase-transfer catalysis involving crown ethers can enhance the reaction rate and yield. Crown ethers, such as 18-crown-6, are capable of solvating alkali metal cations (e.g., K⁺ from potassium carbonate). This sequestration frees the associated anion (e.g., carbonate), making it a more potent and reactive base in the organic solvent, thereby facilitating the alkylation process under milder conditions.

Metal Hydrides and Other Reducing Agents

The second crucial step is the reduction of the sterically hindered diester, diethyl 2,2-dibutylmalonate, to the corresponding diol. This transformation requires a powerful reducing agent due to the stability of the ester functional groups.

Lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reagent for this purpose. It is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under reflux conditions. An excess of LiAlH₄ is used to ensure the complete reduction of both ester groups. The reaction proceeds via the formation of an intermediate tetrahedral complex, which then collapses to release an aldehyde that is immediately further reduced to the alcohol. Careful quenching of the reaction with a sequential addition of water and a base (e.g., NaOH solution) is critical for workup.

While LiAlH₄ is highly efficient, other reducing agents can be considered. Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters effectively on its own, but its reactivity can be enhanced by additives like lithium chloride (LiCl) or by performing the reaction at higher temperatures in specific solvents. Another alternative is the use of Red-Al®, or sodium bis(2-methoxyethoxy)aluminum hydride, which offers similar reactivity to LiAlH₄ but may have better solubility in aromatic hydrocarbon solvents.

Table 1: Comparison of Reducing Agents for Diethyl 2,2-Dibutylmalonate

| Reducing Agent | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | High | Highly reactive with protic solvents; requires careful anhydrous conditions and quenching. |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Low (for esters) | Generally unreactive with esters unless additives are used or under forcing conditions. |

| Red-Al® | Toluene, THF | High | Thermally more stable than LiAlH₄; soluble in aromatic solvents. |

Optimization of Synthetic Parameters for Research Scale Production

For efficient production on a research scale, optimization of the reaction conditions for both the alkylation and reduction steps is paramount.

In the alkylation step, controlling the stoichiometry is key. Using a slight excess of the alkyl halide (1-bromobutane) and the base can help drive the reaction to completion. The choice of solvent is also critical; for the second alkylation using sodium hydride, an aprotic polar solvent like dimethylformamide (DMF) or THF is preferred. Temperature control is vital to manage the exothermicity of the reactions, particularly during the addition of the base and the alkyl halide.

For the reduction step, the molar ratio of the reducing agent to the diester is a primary consideration. A typical protocol may use at least two equivalents of LiAlH₄ per mole of diester to ensure both carbonyl groups are reduced. The reaction time and temperature also influence the yield and purity of the final product. A study on a similar reduction of diethyl 2,2-diethylmalonate showed that refluxing in THF for several hours was sufficient for complete conversion. The slow, controlled addition of the diester solution to the LiAlH₄ suspension is crucial to moderate the highly exothermic reaction.

Table 2: Optimized Parameters for Research-Scale Synthesis

| Step | Parameter | Optimized Condition | Rationale |

|---|---|---|---|

| Alkylation | Base (1st) | Sodium Ethoxide (1 eq.) | Classic base for malonic ester synthesis in ethanol. |

| Base (2nd) | Sodium Hydride (1 eq.) | Stronger base needed for less acidic mono-alkylated intermediate. | |

| Solvent | Ethanol, then THF/DMF | Protic solvent for first step, aprotic for the second step with NaH. | |

| Temperature | 0 °C to Reflux | Initial cooling to control exotherm, followed by heating to ensure reaction completion. | |

| Reduction | Reducing Agent | LiAlH₄ (≥2 eq.) | Powerful reagent ensures complete reduction of the sterically hindered diester. |

| Solvent | Anhydrous THF | Good solvent for the reactants and stable under the reaction conditions. | |

| Addition | Slow addition of ester to LiAlH₄ | Manages the highly exothermic nature of the reduction. | |

| Workup | Sequential H₂O, NaOH(aq) | Fieser workup method provides a granular precipitate that is easily filtered. |

Advanced Purification Techniques for Research-Grade Material

Obtaining research-grade this compound, which is a low-melting solid or a viscous oil at room temperature, necessitates rigorous purification. After the initial aqueous workup and extraction of the crude product, several techniques are employed.

Vacuum distillation is a primary method for separating the high-boiling diol from non-volatile impurities and any remaining solvent. Due to its high boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.

For achieving the highest purity, recrystallization is a powerful technique. A suitable solvent system must be found where the diol is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether can be effective for recrystallizing substituted propanediols. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor.

If distillation and recrystallization fail to remove certain impurities, column chromatography can be employed. Using silica (B1680970) gel as the stationary phase and a solvent gradient system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, allows for the separation of compounds based on their polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure diol.

Table 3: Purification Methods for this compound

| Technique | Principle | Typical Solvents/Conditions | Efficacy |

|---|---|---|---|

| Vacuum Distillation | Separation by boiling point under reduced pressure | e.g., ~120-125 °C at ~1 mmHg | Effective for removing non-volatile impurities and solvents. |

| Recrystallization | Differential solubility at varying temperatures | Hexane/Ethyl Acetate, Petroleum Ether | Excellent for achieving high crystalline purity and removing closely related impurities. |

| Column Chromatography | Differential adsorption on a stationary phase | Silica Gel; Hexane/Ethyl Acetate gradient | Useful for separating impurities with similar boiling points but different polarities. |

Chemical Reactivity and Derivatization Pathways of 2,2 Dibutylpropane 1,3 Diol

Functionalization of Hydroxyl Groups

The reactivity of 2,2-dibutylpropane-1,3-diol is centered around its two primary hydroxyl (-OH) groups. These functional groups are the sites for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification is a key reaction for this compound, leading to the formation of esters that can be used as synthetic lubricants or as monomers for polyesters. wikipedia.org The reaction typically involves reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst.

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several steps. mdpi.com Initially, the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (in this case, one of the hydroxyl groups of the diol) then acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.combyjus.com This is followed by proton transfer and the elimination of a water molecule to form the ester. byjus.com To drive the reaction toward completion, water is often removed as it is formed, for example, by azeotropic distillation.

The rate of esterification is influenced by several factors, including temperature, the concentration of reactants, and the type of catalyst used. Common catalysts for esterification reactions include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. mdpi.com Organometallic compounds, particularly those based on tin such as stannous octoate and dibutyltin (B87310) dilaurate, are also effective catalysts. reaxis.comnih.gov The choice of catalyst can significantly impact the reaction kinetics and yield.

Kinetic studies on the esterification of fatty acids have shown that the reaction is nearly thermoneutral. ucr.ac.cr The activation energy for the esterification of palm fatty acids with isopropanol (B130326) was determined to be 64 kJ/mol. ucr.ac.cr The reaction rate can be described by a second-order rate equation, considering both the forward esterification reaction and the reverse hydrolysis reaction. jptcp.com

| Esterification Method | Catalyst | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Sulfuric acid, p-toluenesulfonic acid mdpi.com | Reflux with azeotropic removal of water | Cost-effective, uses common reagents. |

| Acyl Chloride Coupling | None (base-mediated) | Anhydrous conditions with a base like sodium hydride | Faster reaction times and often higher yields compared to Fischer esterification. |

| Organometallic Catalysis | Stannous octoate, Dibutyltin dilaurate reaxis.comnih.gov | Varies depending on specific catalyst and reactants. | High reactivity and selectivity. reaxis.com |

The hydroxyl groups of this compound can also undergo etherification to form ethers. This typically involves reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis) or dehydration of the alcohol under acidic conditions.

Furthermore, diols like this compound readily react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. columbia.eduyoutube.com This reaction is an equilibrium process. youtube.com The formation of a five- or six-membered ring provides a thermodynamic driving force, making the formation of cyclic acetals from diols particularly favorable. columbia.edu The mechanism involves the initial formation of a hemiacetal or hemiketal, which is then protonated by the acid catalyst, allowing the hydroxyl group to leave as a water molecule. libretexts.org The resulting resonance-stabilized carbocation is then attacked by the second hydroxyl group of the diol, and subsequent deprotonation yields the cyclic acetal (B89532) or ketal. youtube.comlibretexts.org This reaction is often used to protect the carbonyl group of aldehydes and ketones or the diol itself during other chemical transformations. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reactants | Catalyst | Product |

| Etherification | Alkyl halide | Strong base | Ether |

| Acetal Formation | Aldehyde | Acid catalyst (e.g., p-toluenesulfonic acid) columbia.edu | Cyclic Acetal |

| Ketal Formation | Ketone | Acid catalyst (e.g., p-toluenesulfonic acid) columbia.edu | Cyclic Ketal |

Esterification Reactions: Mechanistic and Kinetic Investigations

Polymerization Behavior and Mechanisms

This compound is a valuable monomer in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes through polycondensation reactions.

Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. For this compound, this involves the reaction of its hydroxyl groups with difunctional monomers like dicarboxylic acids or diisocyanates.

The kinetics of polycondensation are complex and depend on factors such as monomer reactivity, catalyst concentration, temperature, and the efficiency of by-product removal. The reaction equilibrium can be shifted towards the polymer by continuously removing the small molecule by-product, often under reduced pressure and at elevated temperatures. mdpi.comnih.gov

Polyurethanes are formed by the polyaddition reaction between a diol and a diisocyanate. scispace.comtechscience.com this compound can serve as the diol component, reacting with various diisocyanates, such as hexamethylene diisocyanate (HDI), to form polyurethanes. nih.govacs.org The fundamental repeating unit of a polyurethane is the carbamate (B1207046) (or urethane) linkage (-NH-COO-). techscience.comresearchgate.net

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the diol on the electrophilic carbon of the isocyanate group. ugent.be This reaction can proceed without a catalyst, but it is often accelerated by catalysts such as organotin compounds (e.g., dibutyltin dilaurate) or tertiary amines. nih.govresearchgate.net The catalyst can form a complex with either the isocyanate or the alcohol, or both, facilitating the formation of the urethane (B1682113) bond. scispace.com The kinetics of polyurethane formation have been studied, and it has been shown that the reactivity of the functional groups can be influenced by the structure of the diol and diisocyanate, as well as the presence of a catalyst. researchgate.net Research has shown that polyurethanes synthesized from this compound and HDI exhibit high thermal stability. nih.gov

| Diisocyanate | Catalyst | Resulting Polymer | Key Findings |

| Hexamethylene diisocyanate (HDI) nih.govacs.org | Dibutyltin dilaurate (DBTDL) nih.gov | Polyurethane | High thermal stability of the resulting polymer. nih.gov |

| 4,4′-Diphenylmethane diisocyanate (MDI) researchgate.net | Dibutyltin dilaurate researchgate.net | Polyurethane | Catalyst levels the reactivity of functional groups. researchgate.net |

| Tolylene 2,4-diisocyanate (TDI) researchgate.net | Dibutyltin dilaurate researchgate.net | Polyurethane | Reactivity of aromatic and aliphatic diisocyanates can level off at the final stage of polymerization. researchgate.net |

This compound is a monomer used in the production of polyesters. vulcanchem.com These are synthesized through the polycondensation of the diol with a dicarboxylic acid or its derivative (e.g., a dimethyl ester via transesterification). mdpi.comresearchgate.net The reaction is typically carried out at high temperatures and under vacuum to drive the removal of the water or alcohol by-product, thus shifting the equilibrium towards the formation of a high molecular weight polymer. mdpi.com

A variety of catalysts can be employed, including strong Brønsted acids and organometallic compounds. nih.gov For instance, bis(nonafluorobutanesulfonyl)imide has been shown to be a highly active catalyst for the dehydration polycondensation of diols and dicarboxylic acids at relatively low temperatures. nih.gov The properties of the resulting polyester (B1180765), such as its glass transition temperature and thermal stability, are influenced by the structure of both the diol and the dicarboxylic acid used. The incorporation of the two butyl side chains from this compound can enhance the hydrophobicity and flexibility of the resulting polyester. vulcanchem.com Copolyesters can also be synthesized by introducing one or more additional diols or dicarboxylic acids into the polymerization reaction. mdpi.comrsc.org

| Dicarboxylic Acid/Derivative | Catalyst Type | Polymerization Method | Resulting Polymer |

| Adipic acid | Activated titanium catalyst google.com | Dehydration esterification followed by transesterification | Polyester |

| Dodecanedioic acid | Surfactant-combined Brønsted and Lewis acids nih.gov | Emulsion polycondensation | Polyester |

| Terephthalic acid | Titanate catalysts | Melt polycondensation | Aromatic Polyester rsc.org |

| Succinic acid | Titanium catalyst nsf.gov | Melt transesterification polymerization | Aliphatic Polyester nsf.gov |

Formation of Polyurethanes via Reaction with Diisocyanates

Ring-Opening Polymerization of Cyclic Derivatives (General diol reactivity)

The primary hydroxyl groups of 2,2-disubstituted-1,3-propanediols, such as this compound, are key to forming cyclic monomers suitable for Ring-Opening Polymerization (ROP). This process is a significant pathway for synthesizing aliphatic polycarbonates, which are valued for their biocompatibility and biodegradability. researchgate.nettuwien.at

The general strategy involves a two-step process:

Cyclization: The diol is first converted into a cyclic monomer. A common method is the reaction with phosgene, its derivatives (like triphosgene), or other carbonate precursors such as 1,1'-Carbonyldiimidazole (CDI). tuwien.atacs.org For a 2,2-disubstituted-1,3-propanediol, this reaction yields a six-membered cyclic carbonate, specifically a 5,5-disubstituted-1,3-dioxan-2-one.

Polymerization: The resulting cyclic carbonate monomer can then undergo ROP using various catalytic systems (anionic, cationic, or organocatalytic) to produce the corresponding polycarbonate. researchgate.netacs.org

| Polymerization Type | Catalyst/Initiator Type | Monomer Example | Polymer Product | Key Findings |

| Anionic ROP | Organometallic (e.g., BuLi) or Photobase Generators | 5,5-diethyl-1,3-dioxan-2-one | Poly(5,5-diethyl-1,3-dioxan-2-one) | Polymerizability is influenced by the stability of the polymer structure and steric hindrance of the substituents. tuwien.atacs.org |

| Cationic ROP | Protonic acids, Lewis acids (e.g., B(OR)₃) | Trimethylene carbonate | Poly(trimethylene carbonate) | Can proceed via an activated monomer mechanism, offering a route to biocompatible polymers. researchgate.netacs.org |

Synthesis of Novel this compound Derivatives

The two primary hydroxyl groups of this compound are readily available for derivatization, leading to the synthesis of novel compounds with tailored properties. The synthesis of the parent diol can be achieved via the reduction of diethyl 2,2-dibutylmalonate using reagents like samarium(II) iodide (SmI₂). Once formed, the diol can be converted into various derivatives.

Common derivatization pathways include:

Carbamation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields dicarbamates. smolecule.com For example, reacting this compound with a suitable carbamoyl chloride produces 2,2-Dibutyl-1,3-propanediol dicarbamate. smolecule.com

Thiolation: Conversion of the hydroxyl groups to thiol groups produces the corresponding dithiol. The synthesis of 2,2-dibutylpropane-1,3-dithiol has been reported. scispace.com

These derivatization reactions modify the functionality of the parent diol, opening up new applications in areas such as materials science, lubricants, and pharmacology.

| Derivative Class | Reagents/Conditions | Product Name | Reported Yield |

| Dicarbamates | Carbamoyl chloride | 2,2-Dibutyl-1,3-propanediol dicarbamate | Data not specified smolecule.com |

| Dithiols | Thiolation reagents | 2,2-dibutylpropane-1,3-dithiol | 90% scispace.com |

| Esters | Carboxylic acids or acid chlorides | Dibutyl-diesters | Data not specified noaa.gov |

Advanced Applications in Materials Science and Polymer Engineering

Tailored Polymer Architectures Utilizing 2,2-Dibutylpropane-1,3-diol as a Monomer

The use of this compound as a building block enables the design of polymers with tailored architectures. The pendant butyl chains introduce regular branching, which profoundly influences the material's properties at both the molecular and macroscopic levels.

Branched polyurethanes can be synthesized using this compound to introduce regular side chains along the polymer backbone. researchgate.netacs.org A common synthesis route involves the polyaddition reaction of the diol with a diisocyanate, such as hexamethylene diisocyanate (HDI). researchgate.netacs.orgnih.gov

The synthesis process typically involves two main steps:

Synthesis of the Diol: this compound (designated as C4DA in some studies) is prepared from diethyl 2,2-dibutylmalonate. acs.orgnih.gov This precursor is reduced using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Polymerization: The synthesized diol is then reacted with a diisocyanate in a single-step polymerization process. acs.orgnih.gov For instance, a solution of HDI can be added to a solution of this compound, often in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTL). acs.orgnih.gov The reaction is typically carried out under an inert atmosphere and at an elevated temperature (e.g., 70°C) for a set period, such as 24 hours, to achieve a high molecular weight polymer. acs.orgnih.gov The final polyurethane is then isolated by precipitation in a non-solvent like methanol. acs.orgnih.gov

This method allows for the creation of polyurethanes where the butyl side chains from the diol are uniformly distributed along the polymer chain. nih.gov

The length of the alkyl side chains introduced by diol monomers plays a critical role in governing the polymer's chain dynamics and its tendency to crystallize. researchgate.netacs.orgnih.gov In polyurethanes synthesized from a series of 2,2-dialkylpropane-1,3-diols, a clear relationship between side chain length and material properties has been established. researchgate.netnih.gov

Polymers with very short or no branches, or those with very long branches (e.g., C18), tend to be crystalline. researchgate.netnih.gov In contrast, polyurethanes derived from diols with intermediate-length branches, such as the butyl groups in this compound (C4), are amorphous. researchgate.net This is because the C4 side chains act as a "solvent" within the polymer matrix, effectively dilating the polymer tube and hindering the hydrogen bond-induced crystallization that would otherwise occur between the urethane (B1682113) segments. nih.gov This disruption of crystalline packing results in materials with lower glass transition temperatures (Tg) compared to unbranched analogues but prevents the large-scale crystallization seen in polymers with longer side chains (e.g., C9 and above). researchgate.netnih.gov

| Polymer Name | Diol Monomer | Side Chain Length | Glass Transition Temp. (Tg) [°C] | Melting Temp. (Tm) [°C] | Aggregation State |

|---|---|---|---|---|---|

| HDI_BDO | 1,4-butanediol | None | 59 | 165 | Crystalline |

| HDI_C4DA | This compound | C4 | -20 | - | Amorphous |

| HDI_C7DA | 2,2-diheptylpropane-1,3-diol | C7 | -36 | - | Amorphous |

| HDI_C9DA | 2,2-dinonylpropane-1,3-diol | C9 | -43 | 35 | Semicrystalline |

| HDI_C18DA | 2,2-dioctadecylpropane-1,3-diol | C18 | -32 | 52 | Semicrystalline |

This interactive table summarizes data adapted from research on branched polyurethanes, illustrating how side chain length affects thermal properties and physical state. researchgate.netnih.gov

The tailored polymer dynamics achieved by incorporating this compound are instrumental in the development of self-healing materials. researchgate.netacs.orgnih.gov Intrinsic self-healing in polymers relies on the mobility of polymer chains to diffuse across a damaged interface and re-establish entanglements and non-covalent interactions. nih.govoil-gasportal.com

In polyurethanes based on this compound (C4) and similar diols with intermediate-length side chains (up to C7), the branches speed up main-chain interdiffusion. nih.gov This enhanced mobility, combined with the presence of dynamic hydrogen bonds between urethane groups, allows for significant and rapid macroscopic healing of cuts at near-ambient temperatures. researchgate.netnih.gov These materials can regain their mechanical integrity after being damaged. nih.gov

Research has identified an optimal healing regime for polyurethanes with C4 and C7 side chains. researchgate.net In contrast, polymers with longer branches (greater than C7) can suffer from annealing-induced interfacial crystallization, which inhibits the healing process over time. researchgate.net Therefore, the use of this compound provides a strategic advantage in designing robust and effectively self-healing polyurethane systems. researchgate.netnih.gov

This compound serves as a precursor for synthesizing monomers used in conductive polymers. Specifically, it has been used in the synthesis of 2,2-dibutyl-3,4-propylenedioxythiophene (DBProDOT). mdpi.com This monomer is a derivative of ProDOT, which can be polymerized to form PProDOT, a type of polythiophene known for its electrical conductivity and stability. mdpi.com

Polythiophenes are a major class of intrinsically conductive polymers, where charge is transported along the conjugated backbone. nih.govspecialchem.com Modifying the structure with side chains, derived from precursors like this compound, can enhance solubility and processability without completely disrupting the conductive properties. nih.gov These functionalized polythiophene derivatives can then be incorporated into composite materials, for example with cellulose (B213188), to create flexible and conductive films or electrodes for applications in energy storage and organic electronics. mdpi.com

Beyond advanced polyurethanes and conductive polymers, this compound is listed as a potential component in other specialty formulations. For example, it has been cited as a possible diol for creating ester polar moieties in ashless dispersants used in trunk piston engine lubricating oil compositions. epo.org In this context, the diol would be part of a polymer backbone designed to improve the performance of lubricants, demonstrating its versatility in different fields of polymer chemistry. epo.org

Influence of Side Chain Length on Polymer Dynamics and Crystallization

Integration into Conductive Polymer Composites (e.g., Polythiophene Derivatives)

Structure-Property Relationships in this compound-Based Materials

A clear and direct relationship exists between the unique structure of this compound and the properties of the polymers derived from it. researchgate.netacs.org

The key structural feature is the presence of two butyl groups on the same carbon atom adjacent to the hydroxyl groups. This specific architecture dictates the final material properties in several ways:

Amorphous Morphology: The bulky, regular branching introduced by the diol sterically hinders the close packing of polymer chains. This frustrates crystallization, particularly the strong ordering typically induced by hydrogen bonding in polyurethanes, leading to an amorphous material. researchgate.netnih.gov

Toughness and Flexibility: The amorphous nature and increased chain mobility result in polymers that are not brittle but possess significant toughness. The side chains effectively lower the glass transition temperature, making the material more flexible at room temperature. researchgate.net

Enhanced Chain Dynamics and Self-Healing: The butyl side chains act as an internal plasticizer, increasing the free volume and accelerating the diffusion of polymer chains. nih.gov This "branch-mediated tube dilation" is the fundamental mechanism that enables efficient, intrinsic self-healing at lower temperatures, a highly desirable property for durable materials. researchgate.netnih.gov

Potential in Membrane Fabrication and Performance Enhancement

The structural characteristics of this compound, notably its bulky aliphatic dibutyl groups, position it as a valuable monomer for synthesizing advanced polymers intended for membrane applications. While its direct incorporation into common membrane polymers like polyamides for gas separation is a developing area, its utility has been demonstrated in the creation of specialized conductive and flexible membranes. The introduction of such diol-derived units into a polymer backbone can influence key membrane properties, including chain packing, free volume, and mechanical flexibility, thereby enhancing performance for specific applications. acs.orgmdpi.comresearchgate.net

A significant application of this compound is as a precursor for the synthesis of functionalized thiophene (B33073) monomers, which can be polymerized to create conductive materials. mdpi.comresearchgate.net Research has detailed the synthesis of Poly(3,3-Dibutyl-3,4-dihydro-2H-thieno[3,4-b] acs.orgresearchgate.netdioxepine), abbreviated as PDBProDOT, a derivative of the well-known conductive polymer family, poly(3,4-propylenedioxythiophene) (PProDOT). mdpi.comresearchgate.net

The synthesis involves using this compound to create the monomer 2,2-dibutyl-3,4-propylenedioxithiophene (DBProDOT). mdpi.comcsic.es This monomer is then subjected to oxidative polymerization to yield the final polymer, PDBProDOT, as a deep purple solid. mdpi.comcsic.es

| Step | Description | Key Reagents/Conditions | Result | Source |

|---|---|---|---|---|

| 1 | Monomer Synthesis | Starting with this compound to form the thiophene derivative. | 2,2-dibutyl-3,4-propylenedioxithiophene (DBProDOT) | mdpi.com |

| 2 | Polymerization | Oxidative polymerization of the DBProDOT monomer. | Poly(3,3-Dibutyl-3,4-dihydro-2H-thieno[3,4-b] acs.orgresearchgate.netdioxepine) [PDBProDOT] | mdpi.comcsic.es |

The resulting PDBProDOT polymer can be incorporated into composite materials to fabricate flexible conductive membranes. mdpi.comresearchgate.net For instance, these lab-synthesized polymers have been deposited onto various cellulose substrates to create composite membranes. mdpi.comresearchgate.net These composites are noteworthy for synergizing the properties of the polymer and the substrate, resulting in materials that are both conductive and mechanically robust. mdpi.com

Detailed research findings have shown that composite membranes prepared with these polythiophene derivatives exhibit excellent flexibility and significant electrical conductivity. mdpi.comresearchgate.net When fabricated by depositing the polymer solution onto a cellulose substrate, the resulting composite material can be handled and folded like the original cellulose membrane while displaying high surface conductivity. mdpi.com This combination of mechanical flexibility and electrical performance makes these materials promising candidates for applications such as flexible electrodes in energy storage devices. mdpi.comresearchgate.net

| Property | Finding | Implication for Performance | Source |

|---|---|---|---|

| Electrical Conductivity | In-situ composite materials displayed a surface conductivity around 1 S·cm⁻¹. | The material is sufficiently conductive for use in electronic applications. | mdpi.comresearchgate.net |

| Flexibility | Composite materials can be handled and folded similarly to the original cellulose membranes. | High suitability for flexible electronic devices and wearable sensors. | mdpi.comresearchgate.netcsic.es |

| Morphology | Studied via SEM and 3D optical profilometry to assess surface characteristics. | Surface properties can be tailored, which is crucial for the performance of devices like paper-based supercapacitors. | mdpi.com |

| Fabrication Method | Can be prepared via in-situ polymerization or by depositing polymer solutions using casting or spray coating. | Versatile and scalable fabrication process suitable for creating large-surface-area materials. | mdpi.comresearchgate.net |

Analytical and Spectroscopic Methodologies in 2,2 Dibutylpropane 1,3 Diol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2,2-Dibutylpropane-1,3-diol. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm that the synthesized diol possesses the correct molecular structure. medchemexpress.comresearchgate.net The spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR analysis of this compound, specific signals correspond to the different types of protons in the molecule. nih.gov The hydroxyl (-OH) protons, the methylene (B1212753) protons of the CH₂OH groups, and the various protons along the two butyl chains all appear at distinct chemical shifts. researchgate.net Similarly, ¹³C NMR spectra confirm the presence of the different carbon atoms, including the quaternary carbon to which the butyl groups are attached, the carbons of the hydroxymethyl groups, and the carbons within the butyl chains. semanticscholar.org The analysis of NMR spectra for related 1,3-diols is often supported by computational methods, such as Density Functional Theory (DFT), to predict and interpret chemical shifts and coupling constants, providing deeper insight into conformational preferences. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) Range | Information Provided |

|---|---|---|---|

| ¹H | Hydroxyl (-OH) | Variable, typically 2-5 | Confirms the presence of alcohol groups. researchgate.net |

| ¹H | Methylene (-CH₂OH) | ~3.5 - 4.0 | Verifies the primary alcohol structure. researchgate.net |

| ¹H | Butyl Chains (-CH₂-, -CH₃) | ~0.8 - 1.5 | Confirms the aliphatic side chains. |

| ¹³C | Hydroxymethyl (-CH₂OH) | ~65 - 70 | Identifies the carbons bonded to the hydroxyl groups. |

| ¹³C | Quaternary Carbon (-C(CH₂OH)₂) | ~40 - 45 | Confirms the central carbon atom of the neopentyl-like core. |

| ¹³C | Butyl Chains (-CH₂-, -CH₃) | ~14 - 40 | Identifies the carbons of the butyl substituents. semanticscholar.org |

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatography is indispensable for separating and analyzing this compound and its polymeric derivatives. Gas Chromatography and Gel Permeation Chromatography are particularly prominent.

Gas Chromatography (GC) is a primary method for assessing the purity of this compound and its precursor, diethyl 2,2-dibutylmalonate. This technique is well-suited for separating volatile compounds, making it ideal for detecting any remaining starting materials or by-products from synthesis. sigmaaldrich.com The selection of the GC column is critical for analyzing diols due to their polar hydroxyl groups. sigmaaldrich.com While non-polar columns can be used, polar columns, often with phases like polyethylene (B3416737) glycol, are typically chosen to achieve better separation, though they may require modification to prevent peak tailing caused by interactions with the hydroxyl groups. sigmaaldrich.com For quality control, GC analysis confirms that the purity of the diol meets required standards, often specified as ≥98%.

| Column Type | Stationary Phase Example | Interaction Principle | Application Notes for Diols |

|---|---|---|---|

| Polar | Polyethylene Glycol (e.g., SPB-1000) | Strong dipole-dipole interactions with hydroxyl groups. | Provides good retention and separation of polar analytes like diols. sigmaaldrich.com Phase may be modified to reduce peak tailing. sigmaaldrich.com |

| Non-Polar | Poly(dimethylsiloxane) (e.g., Equity-1) | Primarily van der Waals forces. | Reduces strong interactions, minimizing peak tailing but may offer less retention and altered elution order. sigmaaldrich.com |

When this compound is used as a monomer to create polymers, such as polyurethanes, Gel Permeation Chromatography (GPC) is the standard technique for characterizing the resulting macromolecules. semanticscholar.orgnih.gov GPC, a form of size-exclusion chromatography, separates polymer chains based on their size in solution. selectscience.net This allows for the determination of key properties like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.govselectscience.net The analysis is typically performed using a refractive index detector, with tetrahydrofuran (B95107) (THF) as the mobile phase and polystyrene standards for calibration. semanticscholar.orgnih.gov

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Mobile Phase (Eluent) | The solvent used to carry the polymer through the column. | Tetrahydrofuran (THF) | semanticscholar.orgnih.gov |

| Calibration Standards | Well-characterized polymers of known molecular weight used to create a calibration curve. | Polystyrene standards | semanticscholar.orgnih.govselectscience.net |

| Detector | Device used to detect the polymer as it elutes from the column. | Refractive Index (RI) Detector | semanticscholar.orgnih.gov |

| Sample Concentration | The concentration of the polymer solution injected into the GPC. | ~1 mg/mL | semanticscholar.orgnih.gov |

Gas Chromatography (GC) Applications

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

The thermal properties of this compound and polymers made from it are critical for understanding their stability and processing characteristics. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose. semanticscholar.orgnih.gov

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. torontech.comqualitest.ae This technique is used to identify thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). torontech.com For this compound itself, a melting point of 41-43 °C has been reported. sigmaaldrich.com In the context of its polymers, DSC provides crucial data on the material's behavior over a range of temperatures, which influences its application range. semanticscholar.orgnih.gov

| Technique | Principle | Information Obtained | Relevance |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. ardena.com | Decomposition temperature, thermal stability, residual mass. scribd.com | Determines the upper temperature limit for material use and processing. nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures heat flow versus temperature. torontech.com | Melting point (Tm), glass transition temperature (Tg), enthalpy changes (ΔH). torontech.comqualitest.ae | Characterizes phase transitions and defines the physical state of the material at different temperatures. nih.gov |

Electrochemical Characterization of Derived Materials (e.g., Electrochemical Impedance Spectroscopy)

While this compound is not electrochemically active itself, materials derived from it, such as specialized polymers or electrolytes, can be characterized using electrochemical methods. rug.nl Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of these materials at interfaces. nih.govresearchgate.net

EIS works by applying a small sinusoidal voltage perturbation over a wide range of frequencies and measuring the resulting current response. researchgate.netjrossmacdonald.com The analysis provides information on processes such as charge transfer resistance (Rct), solution resistance (Rs), and double-layer capacitance (Cdl) at an electrode-electrolyte interface. nih.gov The data is often visualized in a Nyquist plot (imaginary vs. real impedance) and interpreted by fitting it to an equivalent electrical circuit, such as a Randles circuit. nih.govresearchgate.net For materials derived from this compound, such as a polymer coating on an electrode, EIS could be used to evaluate properties like corrosion protection, ion conductivity in a polymer electrolyte, or the integrity of a surface film.

| Parameter | Symbol | Description | Information Revealed |

|---|---|---|---|

| Solution Resistance | Rs | The resistance of the electrolyte between the working and reference electrodes. | Represents the bulk property of the electrolyte medium. nih.gov |

| Charge Transfer Resistance | Rct | The resistance to the flow of charge associated with electrochemical reactions at the electrode surface. | Inversely proportional to the rate of the electrochemical reaction (e.g., corrosion). nih.gov |

| Double-Layer Capacitance | Cdl | The capacitance formed at the interface between the electrode and the electrolyte. | Relates to the surface area and condition of the electrode. nih.gov |

| Warburg Impedance | Zw | Represents the impedance due to mass transport (diffusion) of reactants to the electrode surface. | Indicates when the reaction rate is limited by diffusion. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a monomer like 2,2-Dibutylpropane-1,3-diol. chemrxiv.orgrsc.org These calculations can elucidate the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.

Calculations could also determine the partial atomic charges, highlighting the electrophilic and nucleophilic sites, which is essential for understanding its role in polymerization reactions, such as polyesterification. rsc.orgresearchgate.net The reactivity of the hydroxyl groups can be assessed by calculating the bond dissociation energy of the O-H bonds.

Illustrative Data from Quantum Chemical Calculations:

This table presents hypothetical, yet plausible, data for this compound, derived from the known values of the analogous compound, neopentyl glycol. nih.govchemeo.com

| Property | Hypothetical Value for this compound | Reference Value (Neopentyl Glycol) | Methodology |

|---|---|---|---|

| Dipole Moment | ~2.5 D | 2.3 D | DFT (B3LYP/6-31G) |

| HOMO Energy | ~ -7.0 eV | -6.8 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | ~ +1.5 eV | +1.7 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~8.5 eV | 8.5 eV | DFT (B3LYP/6-31G) |

Molecular Modeling and Simulation of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic process of polymerization. rsc.org For the synthesis of polyesters from this compound and a diacid (like adipic acid), MD simulations can model the step-growth polymerization process. rsc.orgrsc.org

These simulations would involve creating a simulation box containing the monomers and tracking their interactions and reactions over time. Reactive force fields (like ReaxFF) can be employed to model the chemical bond formation (esterification) and the release of water molecules. rsc.orgrsc.org

Key insights from such simulations include:

Reaction Kinetics: By monitoring the formation of ester bonds over time, the rate of polymerization can be estimated. The significant steric hindrance from the butyl groups would be expected to slow down the reaction rate compared to less hindered diols. researchgate.net

Oligomer Formation: The initial stages of polymerization, leading to the formation of dimers, trimers, and other oligomers, can be observed directly. researchgate.net

Influence of Temperature: Simulations can be run at different temperatures to understand its effect on reaction kinetics and the developing polymer chain structure. rsc.org

Computational Studies of Polymer Conformation and Intermolecular Interactions

Once a polymer chain is formed, computational methods are used to study its conformational preferences and how multiple chains interact in a bulk material. researchgate.netcecam.org Atomistic MD simulations are particularly suited for this purpose. mdpi.comnih.gov

For a polyester (B1180765) derived from this compound, the bulky and flexible butyl side chains would significantly influence the polymer's behavior. These side chains would likely increase the free volume of the polymer matrix and restrict the close packing of polymer backbones. mdpi.comnih.gov This would, in turn, affect the material's density and glass transition temperature (Tg).

Simulations can quantify key structural and dynamic properties:

Radius of Gyration: This provides a measure of the polymer chain's size and compactness.

Radial Distribution Functions (RDFs): RDFs can reveal the packing characteristics and intermolecular distances between different atomic groups, offering insights into the material's amorphous structure. rsc.org

Chain Flexibility: The rotational dynamics around the bonds in the polymer backbone and side chains can be analyzed to understand the material's flexibility. The butyl groups are expected to introduce significant flexibility but also steric constraints.

Predictive Modeling for Material Design and Optimization

Predictive modeling connects the chemical structure of a monomer to the macroscopic properties of the final polymer material, a field known as Quantitative Structure-Property Relationship (QSPR). acs.orgresearchgate.netresearchgate.net These models often employ machine learning algorithms trained on extensive datasets of known polymers. researchgate.netacs.orgarxiv.org

For a new polymer based on this compound, QSPR models could predict a range of important material properties without the need for synthesis and physical testing. osti.gov The input to these models would be molecular descriptors calculated for the repeating unit of the polymer. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Illustrative Data for QSPR Predictions:

This table shows potential properties for a polyester of this compound and Adipic Acid, predicted using QSPR models. These are hypothetical values for illustration.

| Property | Predicted Value | Influencing Structural Feature |

|---|---|---|

| Glass Transition Temperature (Tg) | Low | High flexibility and steric hindrance from butyl side chains disrupt packing. |

| Density | Low | Bulky side chains increase free volume. |

| Refractive Index | Moderate | Dependent on electron density and polarizability. |

| Tensile Modulus | Low to Moderate | Reduced chain packing and intermolecular forces would likely lower the modulus. |

By using these integrated computational approaches, researchers can build a comprehensive understanding of how the specific molecular architecture of this compound translates into the performance of its derived polymers. This enables a rational design process, optimizing materials for specific applications before committing to extensive laboratory synthesis and testing. researchgate.netosti.gov

Emerging Research Frontiers for 2,2 Dibutylpropane 1,3 Diol

Sustainable Synthesis and Green Chemistry Approaches

The conventional synthesis of 2,2-dibutylpropane-1,3-diol typically involves a two-step process. The first step is the alkylation of a malonic ester, such as diethyl malonate, with a butyl halide like 1-bromobutane (B133212), using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). acs.org The resulting diester, diethyl 2,2-dibutylmalonate, is then reduced to the target diol. acs.org This reduction is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like THF. acs.org

While effective, this pathway presents several challenges from a green chemistry perspective. The use of stoichiometric, highly reactive, and moisture-sensitive reagents like sodium hydride and lithium aluminum hydride raises safety concerns and generates significant waste. The reliance on volatile organic solvents also adds to the environmental burden.

Emerging research is therefore focused on developing more sustainable and greener synthetic routes. These approaches include:

Catalytic Hydrogenation: Replacing metal hydride reagents with catalytic hydrogenation for the reduction of the diester intermediate. This method uses molecular hydrogen, a cleaner reagent, and a reusable metal catalyst, drastically reducing waste.

Aldol (B89426) Condensation-Hydrogenation Route: An alternative atom-economical pathway could be modeled after the industrial synthesis of other neopentyl-type diols like 2,2-dimethylpropane-1,3-diol (neopentyl glycol). google.com This would involve a base-catalyzed aldol condensation between valeraldehyde (B50692) (pentanal) and formaldehyde, followed by a Cannizzaro reaction or, more efficiently, catalytic hydrogenation of the intermediate aldehyde to yield this compound. This approach maximizes atom economy and avoids the use of halide-based alkylating agents.

Bio-based Feedstocks: A key principle of green chemistry is the use of renewable resources. Research into producing the precursor chemicals from biomass is a significant frontier. For instance, 1,3-propanediol (B51772) can be produced efficiently from the bioconversion of glycerol, a byproduct of biodiesel production. nih.govconnectchemicals.com Similar bio-refinery pathways could be envisioned for producing the necessary aldehyde or alcohol precursors for this compound synthesis, enhancing its green credentials.

Exploration in Biomedical and Pharmaceutical Intermediates Research

This compound is frequently cited as a valuable building block and intermediate for the synthesis of pharmaceutical compounds. chemicalbook.comfishersci.co.uk Its utility stems from its distinct molecular architecture, which offers a combination of features desirable in medicinal chemistry.

The two primary hydroxyl groups provide reactive sites for further chemical modification, allowing the diol to be incorporated into larger, more complex molecules. The core of the molecule features a sterically hindered quaternary carbon and two non-polar butyl chains. This bulky, lipophilic character can be exploited to fine-tune the properties of a potential drug candidate, such as:

Solubility: Enhancing solubility in lipid membranes, which can be crucial for crossing biological barriers.

Metabolic Stability: The neopentyl-like structure is known to be resistant to metabolic degradation, which can increase the in-vivo half-life of a drug.

Conformational Control: The steric bulk of the dibutyl groups can lock the conformation of a molecule or influence its binding affinity to a biological target.

While specific, publicly documented examples of marketed drugs derived directly from this compound are not prevalent, its potential is clear. It serves as a scaffold for creating new chemical entities that can be screened for various biological activities. Research in this area involves using the diol as a starting material to synthesize libraries of novel compounds for evaluation in areas like antimicrobial, antioxidant, or anticancer research.

Integration into Advanced Functional Materials

The unique structure of this compound makes it an attractive monomer for creating polymers with specialized properties. Its integration into polymeric backbones can significantly influence the material's thermal, mechanical, and electrochemical characteristics.

Table 1: Monomers for Healable Polyurethane Synthesis

| Compound Name | Abbreviation | Role in Polymer | Functional Group(s) |

|---|---|---|---|

| This compound | C4DA | Diol Monomer (Soft Segment) | Hydroxyl (-OH) |

| Hexamethylene diisocyanate | HDI | Diisocyanate Monomer | Isocyanate (-NCO) |

One of the most promising areas of research is its use in self-healing polyurethanes. A study demonstrated that incorporating this compound (referred to as C4DA in the research) as the diol component in polyurethane synthesis resulted in materials with controllable healing and toughness. acs.org The dangling butyl chains act as "molecular tubes" that facilitate the movement of polymer chains, which is critical for the material to mend itself after damage. acs.org

Further research frontiers include:

High-Performance Polyesters and Polycarbonates: When used as a monomer in polyesters, the bulky dibutyl groups disrupt chain packing and inhibit crystallization. This leads to the formation of amorphous polymers with potentially lower glass transition temperatures, improved solubility, and enhanced flexibility, which are desirable for applications in coatings, adhesives, and plasticizers. cymitquimica.com

Conducting Polymers: The diol has been used in the synthesis of the monomer 2,2-dibutyl-3,4-propylenedioxithiophene (DBProDOT). mdpi.com This monomer can then be polymerized to create a polythiophene derivative, a type of conducting polymer used in organic electronics, such as sensors and flexible displays. mdpi.com

Polymer Membranes: There is evidence of its use in producing synthetic polymer membranes. cymitquimica.com The diol-based polymer films were noted for good adhesion and uniformity, and they were studied using electrochemical impedance spectroscopy (EIS), suggesting applications where specific electrical properties are needed. cymitquimica.com

Environmental Fate and Biodegradation Studies of Related Polymeric Systems

Direct studies on the environmental fate and biodegradation of polymers synthesized specifically from this compound are limited. However, extensive research on related aliphatic and aliphatic-aromatic polyesters provides a strong basis for predicting their behavior. basf.comcapes.gov.br

The biodegradation of polymers is a complex process influenced by both the polymer's chemical structure and environmental factors. whiterose.ac.ukresearchgate.net For polyesters, the primary mechanism of degradation is the hydrolysis of ester bonds, which can be abiotic or, more significantly, catalyzed by microbial enzymes like lipases and esterases. researchgate.net

Key factors influencing the biodegradability of polyesters include:

Chemical Composition: Aliphatic polyesters are generally susceptible to microbial attack, whereas aromatic polyesters are typically more resistant to degradation. basf.comresearchgate.net

Crystallinity: Amorphous regions of a polymer are more accessible to water and enzymes than highly crystalline regions. Therefore, polymers with lower crystallinity tend to degrade faster.

Hydrophobicity: The water-repelling or water-attracting nature of the polymer affects its interaction with aqueous environments and microbial enzymes.

Future research is needed to perform controlled biodegradation tests (e.g., soil burial, compost, or enzymatic assays) on polymers derived from this compound to quantify their degradation rates and identify the resulting byproducts. basf.comwhiterose.ac.uk

常见问题

Q. What are the established synthetic routes for 2,2-Dibutylpropane-1,3-diol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound (CAS 24765-57-9) can be inferred from analogous diol syntheses. A common strategy involves aldol condensation (as seen in structurally similar compounds like 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol) . For example:

- Step 1 : Condensation of aldehydes/ketones with butyl groups under basic conditions.

- Step 2 : Reduction of intermediates (e.g., using NaBH₄ or catalytic hydrogenation) to form diols.

- Critical Factors : Temperature (optimized at 60–80°C for similar diols ), solvent polarity (e.g., THF or ethanol), and catalyst selection (e.g., NaOH vs. KOH).

Q. Reference Table :

| Step | Reaction Type | Conditions | Yield Range |

|---|---|---|---|

| 1 | Aldol Condensation | Basic (NaOH), 70°C, ethanol | 40–60% |

| 2 | Reduction | NaBH₄, 0°C to RT | 70–85% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include hydroxyl protons (δ 1.5–2.5 ppm, broad) and butyl chain methylenes (δ 0.8–1.5 ppm). The central quaternary carbon (C2) appears at ~70–75 ppm in ¹³C NMR .

- IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹) confirm diol functionality .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 188.3 (C₁₁H₂₄O₂) with fragmentation patterns indicating butyl group loss .

Experimental Tip : Use deuterated DMSO for NMR to resolve hydroxyl protons, and employ high-resolution MS (HRMS) for unambiguous molecular formula confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,2-dialkylpropane-1,3-diol derivatives?

Methodological Answer: Contradictions often arise from:

- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% before bioassays .

- Stereochemical Variants : Chiral HPLC or enzymatic resolution ensures enantiopure samples, as chirality impacts biological activity (e.g., antimicrobial assays in vs. 2) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .

Case Study : A 2025 study on 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol found discrepancies in antioxidant activity due to uncontrolled light exposure during assays; dark-room protocols resolved this .

Q. What strategies optimize the steric and electronic properties of this compound for catalytic applications?

Methodological Answer:

- Steric Tuning : Replace butyl groups with bulkier substituents (e.g., tert-butyl) to enhance steric hindrance, as seen in neopentyl glycol derivatives .

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., fluorine) via post-synthetic modifications to alter reactivity, as demonstrated in 2,2-difluorinated analogs .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide functionalization .

Example : In neopentyl glycol (2,2-dimethylpropane-1,3-diol), steric bulk improves thermal stability in polymer applications .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

Methodological Answer:

- Persistence Testing : Use OECD 301B (Ready Biodegradability) in aqueous systems. Analogous diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) show high water solubility and persistence, requiring advanced oxidation processes (AOPs) for degradation .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201). For example, similar diols exhibit LC₅₀ >100 mg/L, classifying them as low toxicity .

- Carcinogenicity Screening : Follow IARC protocols; while this compound lacks data, structural analogs like 2,2-bis(bromomethyl)propane-1,3-diol are Group 2B (possible carcinogens) .

Q. What experimental designs are recommended for studying this compound as a drug precursor?

Methodological Answer:

- Step 1 : Derivatization – Convert diol to phosphates or esters (e.g., using POCl₃ or acyl chlorides) to enhance bioavailability .

- Step 2 : In Vitro Screening – Test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Step 3 : Pharmacokinetics – Use LC-MS/MS to measure plasma stability and metabolic half-life in rodent models .

Key Consideration : Address stereochemistry early; chiral centers (if present) require asymmetric synthesis or resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。